10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide
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Overview
Description
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.30 g/mol . This compound is known for its potential anticonvulsant properties and is structurally related to other dibenzazepine derivatives such as carbamazepine and oxcarbazepine .
Mechanism of Action
Target of Action
The primary target of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for antiepileptic drugs .
Mode of Action
BIA 2-093 acts by blocking the voltage-gated sodium channels , thereby inhibiting the rapid, repetitive firing of neurons . This blockage significantly reduces the release of excitatory amino acids like glutamate and aspartate , which are involved in the transmission of seizure signals in the brain .
Biochemical Pathways
The action of BIA 2-093 affects the neuronal signaling pathways . By blocking the sodium channels, it prevents the generation of action potentials. This leads to a decrease in the release of excitatory neurotransmitters, thereby dampening the hyperactivity in the brain that is characteristic of seizures .
Pharmacokinetics
It is known that similar compounds like carbamazepine are extensively metabolized in the liver . The reduction of the keto-group of oxcarbazepine, a related compound, is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .
Result of Action
The result of BIA 2-093’s action is a decrease in neuronal hyperactivity, which helps to control and prevent epileptic seizures . By blocking the sodium channels and reducing the release of excitatory neurotransmitters, it helps to restore the balance of neuronal activity in the brain .
Action Environment
The action, efficacy, and stability of BIA 2-093 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Carbamazepine, a related compound, has its metabolism induced through CYP3A4 . Therefore, drugs that induce or inhibit this enzyme could potentially affect the pharmacokinetics and pharmacodynamics of BIA 2-093.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 5H-Dibenz[b,f]azepine, act as organic electrophiles in certain reactions .
Cellular Effects
Similar compounds have been shown to block excitatory amino acid (glutamate and aspartate) release , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds, such as oxcarbazepine, are known to inhibit sodium channel activity , which could potentially explain some of its effects at the molecular level.
Temporal Effects in Laboratory Settings
Similar compounds have demonstrated excellent thermal stability with decomposition temperatures up to 452 °C .
Metabolic Pathways
Similar compounds, such as oxcarbazepine, are known to be metabolized by conjugation with glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide typically involves the acetylation of 10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide. This can be achieved by reacting the hydroxy compound with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The acetoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Carbamazepine: A widely used anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Eslicarbazepine acetate: Another derivative with similar mechanisms of action.
Uniqueness: 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is unique due to its specific acetoxy functional group, which may confer distinct pharmacological properties compared to its analogs . This structural variation can influence its potency, efficacy, and side effect profile .
Properties
IUPAC Name |
(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIUIARAQMVID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952740-00-0 |
Source
|
Record name | Dehydroeslicarbazepine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROESLICARBAZEPINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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